molecular formula C25H31NO B1261507 Butaclamolum CAS No. 51152-91-1

Butaclamolum

Cat. No.: B1261507
CAS No.: 51152-91-1
M. Wt: 361.5 g/mol
InChI Key: ZZJYIKPMDIWRSN-RQTOMXEWSA-N
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Description

Butaclamolum, also known as Butaclamol, is a chemical compound with the molecular formula C25H31NO. It is a dopamine receptor antagonist and has been studied for its potential use as an antipsychotic agent. Despite its promising pharmacological profile, this compound has never been marketed for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butaclamolum involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction.

    Cyclization: The intermediate undergoes cyclization to form the tricyclic structure.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation.

    Final Functionalization:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Butaclamolum undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Butaclamolum exerts its effects primarily by blocking dopamine receptors, particularly the D2 receptor. This antagonism prevents dopamine from binding to its receptors, thereby inhibiting its physiological effects. The blockade of dopamine receptors is believed to be responsible for its potential antipsychotic properties .

Comparison with Similar Compounds

Uniqueness: Butaclamolum is unique due to its high affinity for dopamine receptors and its specific structural features. Unlike some other antipsychotics, this compound has not been marketed, making it primarily a research compound .

Properties

CAS No.

51152-91-1

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

(1R,6S,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25+/m1/s1

InChI Key

ZZJYIKPMDIWRSN-RQTOMXEWSA-N

SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Isomeric SMILES

CC(C)(C)[C@@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Synonyms

AY 23,028
AY-23,028
AY23,028
Butaclamol
Butaclamol Hydrochloride
Hydrochloride, Butaclamol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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